2-Tetradecanone
Overview
Description
2-Tetradecanone, also known as methyl tridecyl ketone, is a ketone with the molecular formula C₁₄H₂₈O. Ketones are a significant class of organic compounds widely studied for their synthetic utility and occurrence in biological systems. While detailed studies specifically addressing 2-Tetradecanone are limited, insights can be gleaned from related compounds and general ketone chemistry.
Synthesis Analysis
The synthesis of ketones, including 2-Tetradecanone, can be achieved through various methods. One common approach is the oxidation of secondary alcohols. For instance, tetradecanoic acids have been synthesized using carbon-13 labeling, indicating the versatility of ketone synthesis methods and the potential for isotopic labeling in studying metabolic pathways (Sparrow, Patel, & Morrisett, 1983).
Molecular Structure Analysis
Molecular structure analysis of ketones, including 2-Tetradecanone, reveals their carbonyl group's pivotal role in determining their chemical behavior. For example, research on tetra[2,3-thienylene] and its homodimer demonstrates the impact of molecular structure on the functional capabilities of organic molecules, suggesting that the structure of 2-Tetradecanone could similarly influence its properties and reactivity (Marsella, Reid, Estassi, & Wang, 2002).
Chemical Reactions and Properties
Ketones undergo various chemical reactions, including nucleophilic additions and condensation reactions. The synthesis and reaction of gem-dideuterated tetradecanoic acids in studying enzymatic transformations provide insights into the reactivity of ketones and their utility in probing biochemical pathways (Rodríguez, Camps, & Fabriàs, 2001).
Physical Properties Analysis
The physical properties of ketones like 2-Tetradecanone include their boiling points, solubility, and phase behavior. Studies on compounds such as 1,2-dihydroxy-tetramethyldisilane offer insights into the solubility and condensation tendencies of ketones, which are crucial for their application in various industrial and pharmaceutical contexts (Prasse, Reinke, Wendler, & Kelling, 1999).
Chemical Properties Analysis
The chemical properties of 2-Tetradecanone, such as reactivity towards nucleophiles and participation in condensation reactions, can be inferred from studies on similar compounds. For example, the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene highlight the potential for π-conjugated systems obtained by photoinduced electrocyclization–dehydrogenation reactions, indicating the rich chemistry accessible through ketones (Yamamoto et al., 2013).
Scientific Research Applications
Pest Control : 2-Tetradecanone has been identified as the female-produced sex pheromone of the scarab beetle, Hoplia equina, a pest of cranberry beds. This compound attracted male beetles in the field, indicating its potential use in pest control strategies (Zhang et al., 2003).
Medical Research : In the context of medical research, a compound related to 2-Tetradecanone, Tetradecanol, has been studied for its immunosuppressive effects. It was found to reduce the growth of T cells and inhibit IL-2 secretion, which could have implications for treating T cell-mediated disorders (Park et al., 2017).
Material Science : The compound has also been investigated in material science, particularly in the synthesis and application of polycyclic aromatic hydrocarbons (PAHs) for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These studies focus on enhancing the environmental stability and performance of these materials (Zhang et al., 2015).
Chemical Research : In chemical research, 2-Tetradecanone was studied in the context of photoproduct ratios from Norrish II reactions, which are relevant to understanding chemical reaction mechanisms and designing better industrial chemical processes (Weiss et al., 1993).
Microbial Oxidation : Research has also explored microbial oxidations of 2-Tetradecanone, providing insights into biological transformation processes, potentially useful in biotechnology applications (Takazawa et al., 1984).
properties
IUPAC Name |
tetradecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQLVOYRGNFGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177999 | |
Record name | Tetradecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35.5 deg C; [ChemSampCo MSDS], Solid | |
Record name | 2-Tetradecanone | |
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URL | https://haz-map.com/Agents/11422 | |
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Record name | 2-Tetradecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | 2-Tetradecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Tetradecanone | |
CAS RN |
2345-27-9 | |
Record name | 2-Tetradecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetradecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.331 | |
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Record name | Dodecyl methyl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XQM5Y5KKR | |
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Record name | 2-Tetradecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 - 34 °C | |
Record name | 2-Tetradecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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